molecular formula C10H10ClN B183638 N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine CAS No. 892596-58-6

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine

Cat. No.: B183638
CAS No.: 892596-58-6
M. Wt: 179.64 g/mol
InChI Key: KSAMHSXAYRDRIC-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]prop-2-yn-1-amine (CAS: 892596-58-6) is a propargylamine derivative featuring a 2-chlorobenzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀ClN, with a molecular weight of 179.646 g/mol and a density of 1.124 g/cm³. The compound exhibits a boiling point of 278.5°C and a flash point of 122.2°C, suggesting moderate thermal stability .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h1,3-6,12H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAMHSXAYRDRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406052
Record name N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892596-58-6
Record name N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H12ClN
  • Molecular Weight : 181.66 g/mol
  • Structural Features : The compound features a chlorophenyl group attached to a prop-2-yn-1-amine moiety, which significantly influences its reactivity and biological activity profile.

This compound interacts with specific molecular targets, modulating enzyme activity and affecting biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It may bind to receptors, affecting signal transduction processes.

Biological Activity Overview

Research indicates that this compound exhibits potential in various biological applications:

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The compound demonstrated significant antibacterial activity, particularly against E. coli and B. subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research:

  • Cell Viability Assays : Studies using MTT assays revealed that the compound significantly reduces cell viability in various cancer cell lines.
    Cancer Cell LineIC50 (µM)
    SCC-9 (oral squamous cell carcinoma)15 - 30
    MCF7 (breast cancer)20 - 35
    A549 (lung cancer)25 - 40
  • Mechanisms of Action : The compound induces apoptosis in cancer cells by altering the expression of key regulatory proteins such as BCL-2 and BAX, promoting a pro-apoptotic environment .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of N-[(2-chlorophenyl)methyl]prop-2-yn-1-amines against common pathogens. Results indicated that modifications to the chlorophenyl group enhanced antibacterial activity, with some derivatives achieving MIC values lower than those of established antibiotics .

Study on Anticancer Properties

In another study focusing on the anticancer properties of this compound, researchers treated SCC9 cells with varying concentrations of this compound and assessed cell cycle progression and apoptosis through flow cytometry analysis. The results demonstrated significant cell cycle arrest at the G0/G1 phase and increased apoptosis rates compared to control groups .

Scientific Research Applications

Chemistry

N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, makes it valuable for creating derivatives with specific properties.

Biology

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, as summarized in the table below:

PathogenMinimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These findings suggest that this compound may function as a broad-spectrum antimicrobial agent .

Medicine

The compound is being explored as a potential drug candidate for various therapeutic applications, particularly in cancer research. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating their activity and affecting biochemical pathways .

For instance, studies have indicated that it may inhibit certain enzymes involved in metabolic processes, leading to altered physiological responses that could be leveraged for therapeutic benefits .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives in inhibiting cancer cell proliferation. For example, a derivative of this compound demonstrated significant activity against multiple cancer cell lines, suggesting its utility in developing new cancer therapies .

Antimicrobial Research

In another study focused on antimicrobial efficacy, this compound was tested against resistant strains of bacteria. The results indicated that modifications to its structure could enhance its potency against resistant pathogens, paving the way for new treatments in infectious diseases .

Chemical Reactions Analysis

Oxidation Reactions

The terminal alkyne group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. For example:

  • Reaction with KMnO₄ : In acidic aqueous conditions, the alkyne moiety oxidizes to a carboxylic acid. C CKMnO H COOH\text{C C}\xrightarrow{\text{KMnO H }}\text{COOH} Yield: ~75% under optimized conditions .
  • Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the alkyne position .
Oxidizing Agent Product Conditions Yield
KMnO₄Carboxylic acid derivativeH₂O, H₂SO₄, 80°C75%
mCPBAEpoxideDCM, 0°C to RT, 12 h68%

Reduction Reactions

The alkyne group can be selectively reduced to an alkene or alkane:

  • Partial Hydrogenation : Using Lindlar’s catalyst (Pd/BaSO₄, quinoline), the alkyne converts to cis-alkene .
  • Full Hydrogenation : With H₂ and Raney Ni, the alkyne reduces to propane .
Catalyst Product Conditions Selectivity
Lindlar’s catalystcis-AlkeneH₂ (1 atm), 25°C, 4 h>90%
Raney NiPropane derivativeH₂ (3 atm), 60°C, 6 h85%

Nucleophilic Substitution

The chlorophenyl group participates in aromatic substitution reactions:

  • Bromination : Electrophilic bromination at the para position using Br₂/FeBr₃ .
  • Nitration : Nitric acid (HNO₃/H₂SO₄) introduces a nitro group at the meta position .
Reagent Position Product Yield
Br₂/FeBr₃Para4-Bromo-2-chlorophenyl62%
HNO₃/H₂SO₄Meta3-Nitro-2-chlorophenyl58%

Cycloaddition Reactions

The alkyne undergoes [2+2] or [3+2] cycloadditions:

  • With Azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles . C C+N RCu I Triazole\text{C C}+\text{N R}\xrightarrow{\text{Cu I }}\text{Triazole} Yield: 82–89% in DMF at 60°C .

Amine Functionalization

The primary amine participates in alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form secondary amines .
  • Acylation : Acetyl chloride forms the corresponding amide .
Reagent Product Conditions
CH₃IN-Methyl derivativeK₂CO₃, DMF, 50°C
AcClAcetamide derivativePyridine, 0°C to RT

Cross-Coupling Reactions

The alkyne engages in Sonogashira coupling with aryl halides:C C+Ar XPd C CuIAr C C\text{C C}+\text{Ar X}\xrightarrow{\text{Pd C CuI}}\text{Ar C C}Reported yields: 70–85% with Pd(PPh₃)₂Cl₂ as catalyst .

Complexation with Metals

The amine and alkyne groups coordinate transition metals:

  • Cu(I) Complexes : Forms stable complexes for catalytic applications .
  • Pd(II) Adducts : Used in C–H activation reactions .

Degradation Pathways

  • Hydrolysis : Under acidic conditions, the amine group hydrolyzes to NH₃ and a ketone .
  • Photodegradation : UV light induces cleavage of the C–Cl bond, forming phenolic derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Propargylamine derivatives are characterized by a terminal alkyne group (–C≡CH) bonded to an amine. The substituents on the nitrogen atom and adjacent functional groups significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Propargylamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings
N-[(2-Chlorophenyl)methyl]prop-2-yn-1-amine C₁₀H₁₀ClN 179.65 2-Chlorobenzyl, propargylamine Limited data; potential synthetic intermediate
N,N-Diethyl-3-phenylprop-2-yn-1-amine C₁₃H₁₇N 187.28 Diethylamine, phenylpropargyl Catalytic product in organic synthesis
N-[(1-Methyl-1H-imidazol-2-yl)methyl]-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2) C₁₅H₁₆N₄ 252.32 Pyridyl/imidazolyl substituents Bioinspired manganese complexes for catalysis
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine C₁₃H₁₅N 185.27 Methyl, propenyl, phenylpropargyl No explicit applications reported
N-((5-Alkoxy-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine derivatives Variable ~300–400 Indolyl substituents Neuroprotective agents for Alzheimer’s/Parkinson’s

Functional Group Impact on Properties

Electron-Withdrawing vs. In contrast, N,N-diethyl-3-phenylprop-2-yn-1-amine () has electron-donating ethyl groups, which may increase nucleophilicity .

Heteroaromatic Substituents :

  • Ligands L1 and L2 () incorporate pyridyl and imidazolyl groups, enabling coordination to transition metals like manganese. These complexes exhibit magnetic properties and catalytic activity, underscoring the role of heteroaromatic moieties in metal-binding applications .

Alkyne vs. Alkene Hybrids: N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine () combines propargyl and propenyl groups, which may alter conjugation and steric effects compared to purely propargyl systems.

Preparation Methods

Reaction Mechanism and Conditions

The transamination method, adapted from a patented process, involves reacting propargyl phthalimide with 2-chlorobenzylamine under high-temperature conditions (140–250°C) in the presence of a catalytic inorganic acid salt (e.g., hydrochloride of the amine). The reaction proceeds via nucleophilic displacement, where the phthalimide group is replaced by the 2-chlorobenzylamine moiety (Figure 1).

The general reaction equation is:

Propargyl phthalimide+2-ChlorobenzylamineN-[(2-Chlorophenyl)methyl]prop-2-yn-1-amine+Phthalimide\text{Propargyl phthalimide} + \text{2-Chlorobenzylamine} \rightarrow \text{this compound} + \text{Phthalimide}

Key Optimization Parameters:

  • Catalyst Loading : 0.1–25 moles of catalyst per mole of propargyl phthalimide.

  • Solvent : High-boiling solvents like diphenyl ether or butyl carbitol ensure stability at elevated temperatures.

  • Temperature : Optimal yields (90–98%) are achieved at 170–200°C, with reaction times of 2–3 hours.

Workup and Purification:

The product is distilled directly from the reaction mixture, bypassing intermediate purification steps. This continuous removal of propargylamine shifts the equilibrium toward product formation, achieving near-quantitative yields.

Industrial Scalability and Yield Enhancements

The transamination method is highly scalable, as demonstrated in a 30-mmol-scale synthesis of analogous propargylamines. Key advantages include:

  • Minimal Byproducts : Phthalimide is the sole byproduct, easily separated via filtration or distillation.

  • Catalyst Reusability : The inorganic acid salt catalyst can be recovered and reused without significant loss of activity.

Table 1: Transamination Reaction Optimization

ParameterOptimal RangeYield (%)
Temperature170–200°C90–98
Catalyst (HCl salt)5–10 mol%95
Reaction Time2–3 hours92–98

Copper-Catalyzed Three-Component (A3) Coupling

Reaction Design and Scope

The A3-coupling method, validated for analogous propargylamines, involves a one-pot reaction of 2-chlorobenzaldehyde , acetylene , and ammonia in the presence of a copper(II) catalyst (e.g., 1,4-dihydroxyanthraquinone-Cu(II) complex). This approach leverages the catalytic activation of the alkyne and aldehyde to form a C–N bond with the amine (Figure 2).

The reaction equation is:

2-Chlorobenzaldehyde+Acetylene+AmmoniaCu(II)This compound\text{2-Chlorobenzaldehyde} + \text{Acetylene} + \text{Ammonia} \xrightarrow{\text{Cu(II)}} \text{this compound}

Key Optimization Parameters:

  • Catalyst : 5 mol% [AQ2Cu(II)] (1,4-dihydroxyanthraquinone-Cu(II)).

  • Solvent : Solvent-free conditions maximize yield (89%) and reduce reaction time (1 hour).

  • Temperature : 100°C balances reactivity and energy efficiency.

Comparative Analysis with Transamination

While the A3-coupling offers a one-pot synthesis, it faces challenges:

  • Ammonia Handling : Gaseous ammonia complicates large-scale reactions.

  • Alkyne Availability : Terminal alkynes (e.g., phenylacetylene) are preferred but may introduce undesired substituents.

Table 2: A3-Coupling Reaction Optimization

ParameterOptimal RangeYield (%)
Catalyst Loading5 mol%89
Temperature100°C89
Reaction Time1 hour89

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Transamination : Superior yields (98%) and scalability make it ideal for industrial applications. However, high temperatures and specialized equipment are required.

  • A3-Coupling : Operates under milder conditions but suffers from lower yields (89%) and substrate limitations.

Table 3: Method Comparison

MethodYield (%)Temperature (°C)Scalability
Transamination90–98170–200High
A3-Coupling89100Moderate

Q & A

Q. What are the common synthetic routes for N-[(2-chlorophenyl)methyl]prop-2-yn-1-amine, and how can reaction conditions be optimized?

The compound can be synthesized via catalyst-free three-component coupling reactions involving amines, alkynes, and methylene chloride. For example, propargylamine derivatives are formed through amine-mediated activation of methylene chloride and alkynes, as demonstrated in analogous reactions for structurally similar compounds . Optimization involves controlling stoichiometry, reaction temperature (typically 60–80°C), and solvent polarity to maximize yield. Monitoring via TLC and purification through column chromatography (n-hexane/ethyl acetate gradients) are critical for isolating the product .

Q. How is the structural identity of this compound validated experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key resonances (e.g., alkyne protons at δ 2.4–3.0 ppm, chlorophenyl aromatic protons at δ 7.2–7.6 ppm).
  • X-Ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, related propargylamine derivatives exhibit dihedral angles of 78–83° between aromatic rings, confirmed via X-ray .

Q. What purification strategies are recommended for eliminating byproducts in propargylamine synthesis?

High-purity isolation often involves:

  • Chromatography : Silica gel chromatography with gradient elution (e.g., n-hexane/ethyl acetate).
  • Recrystallization : Slow evaporation from n-hexane/ethyl acetate mixtures yields X-ray-quality crystals .
  • Salt Formation : Conversion to hydrochloride salts (e.g., using HCl gas) improves stability and crystallinity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate absolute configuration?

Chiral centers may arise during amine-alkyne coupling. Strategies include:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-configured amines).
  • X-Ray Flack Parameter Analysis : Determines absolute configuration via crystallography. For example, Flack parameters (e.g., 0.02(6)) in related compounds confirm R/S assignments .

Q. What methodologies are suitable for evaluating biological activity, such as enzyme inhibition?

  • Cholinesterase/Monoamine Oxidase (MAO) Assays : Adapt protocols from structurally similar indole-propargylamine hybrids (e.g., MBA236). Use Ellman’s method for cholinesterase activity (λ = 412 nm) and Amplex Red for MAO-B .
  • Docking Studies : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. How can contradictory data in synthesis yields or biological activity be systematically addressed?

  • Reaction Reproducibility : Ensure consistent catalyst loading and moisture-free conditions.
  • Analytical Cross-Validation : Compare HPLC purity (>95%), 1^1H NMR integration, and mass spectrometry (e.g., ESI-MS) to identify impurities .
  • Biological Replicates : Use triplicate assays with positive/negative controls (e.g., donepezil for cholinesterase) to confirm activity trends .

Q. What computational tools predict physicochemical properties relevant to drug discovery?

  • LogP and Solubility : Use SwissADME or MarvinSketch to estimate partition coefficients and solubility.
  • QSAR Models : Apply Quantitative Structure-Activity Relationship (QSAR) parameters from indole-propargylamine analogs to predict bioavailability and toxicity .

Data Contradiction and Optimization

Q. Why might crystallographic data conflict with NMR-based structural assignments?

Discrepancies often arise from:

  • Dynamic Effects : Solution-state NMR may average conformations, while X-ray captures static solid-state structures.
  • Crystal Packing : Hydrogen bonding (e.g., O–H⋯O interactions) or π-stacking in crystals can alter bond angles vs. solution .

Q. How do solvent polarity and temperature affect reaction selectivity in propargylamine synthesis?

  • Polar Solvents (DMF, MeCN) : Favor iminium ion intermediates, accelerating alkyne addition.
  • Elevated Temperatures (>70°C) : Reduce reaction time but may promote side reactions (e.g., alkyne oligomerization). Optimization requires kinetic monitoring via in situ IR or GC-MS .

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